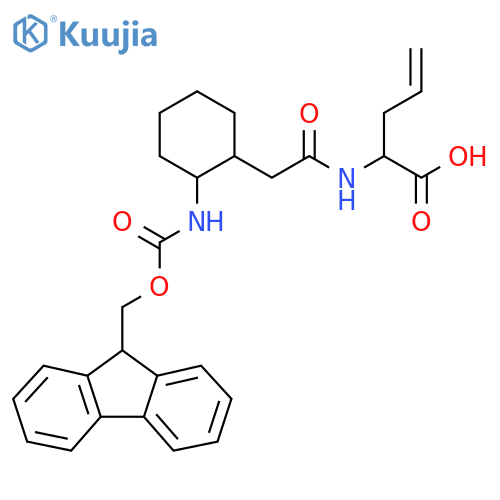Cas no 2171729-12-5 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid)

2171729-12-5 structure
商品名:2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid
- EN300-1511486
- 2171729-12-5
- 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid
-
- インチ: 1S/C28H32N2O5/c1-2-9-25(27(32)33)29-26(31)16-18-10-3-8-15-24(18)30-28(34)35-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h2,4-7,11-14,18,23-25H,1,3,8-10,15-17H2,(H,29,31)(H,30,34)(H,32,33)
- InChIKey: GRWRLWPZYRCUIT-UHFFFAOYSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCCCC1CC(NC(C(=O)O)CC=C)=O)=O
計算された属性
- せいみつぶんしりょう: 476.23112213g/mol
- どういたいしつりょう: 476.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 748
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 105Ų
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1511486-1.0g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |
2171729-12-5 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1511486-50mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |
2171729-12-5 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1511486-5000mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |
2171729-12-5 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1511486-10000mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |
2171729-12-5 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1511486-1000mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |
2171729-12-5 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1511486-250mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |
2171729-12-5 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1511486-2500mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |
2171729-12-5 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1511486-100mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |
2171729-12-5 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1511486-500mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetamido}pent-4-enoic acid |
2171729-12-5 | 500mg |
$3233.0 | 2023-09-27 |
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid 関連文献
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
2171729-12-5 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pent-4-enoic acid) 関連製品
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
